Cas no 2089319-23-1 (1-(2,5-dibromopyridin-3-yl)ethan-1-one)

1-(2,5-dibromopyridin-3-yl)ethan-1-one 化学的及び物理的性質
名前と識別子
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- 1-(2,5-Dibromopyridin-3-yl)ethanone
- 1-(2,5-Dibromopyridin-3-yl)ethan-1-one
- 1-(2,5-dibromopyridin-3-yl)ethan-1-one
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- インチ: 1S/C7H5Br2NO/c1-4(11)6-2-5(8)3-10-7(6)9/h2-3H,1H3
- InChIKey: WOSGBSBAPGGDKR-UHFFFAOYSA-N
- SMILES: BrC1C(C(C)=O)=CC(=CN=1)Br
計算された属性
- 水素結合ドナー数: 0
- 氢键受体数量: 2
- 重原子数量: 11
- 回転可能化学結合数: 1
- 複雑さ: 163
- トポロジー分子極性表面積: 30
- XLogP3: 2.3
1-(2,5-dibromopyridin-3-yl)ethan-1-one Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1893100-0.05g |
1-(2,5-dibromopyridin-3-yl)ethan-1-one |
2089319-23-1 | 95% | 0.05g |
$212.0 | 2023-09-18 | |
Enamine | EN300-1893100-1.0g |
1-(2,5-dibromopyridin-3-yl)ethan-1-one |
2089319-23-1 | 95% | 1.0g |
$914.0 | 2023-07-10 | |
Enamine | EN300-1893100-0.5g |
1-(2,5-dibromopyridin-3-yl)ethan-1-one |
2089319-23-1 | 95% | 0.5g |
$713.0 | 2023-09-18 | |
Aaron | AR01JVAM-500mg |
1-(2,5-dibromopyridin-3-yl)ethan-1-one |
2089319-23-1 | 95% | 500mg |
$1006.00 | 2025-02-11 | |
Enamine | EN300-1893100-5g |
1-(2,5-dibromopyridin-3-yl)ethan-1-one |
2089319-23-1 | 95% | 5g |
$2650.0 | 2023-09-18 | |
1PlusChem | 1P01JV2A-100mg |
1-(2,5-dibromopyridin-3-yl)ethan-1-one |
2089319-23-1 | 95% | 100mg |
$454.00 | 2023-12-19 | |
Aaron | AR01JVAM-250mg |
1-(2,5-dibromopyridin-3-yl)ethan-1-one |
2089319-23-1 | 95% | 250mg |
$647.00 | 2025-02-11 | |
1PlusChem | 1P01JV2A-1g |
1-(2,5-dibromopyridin-3-yl)ethan-1-one |
2089319-23-1 | 95% | 1g |
$1192.00 | 2023-12-19 | |
Aaron | AR01JVAM-2.5g |
1-(2,5-dibromopyridin-3-yl)ethan-1-one |
2089319-23-1 | 95% | 2.5g |
$2488.00 | 2025-02-11 | |
1PlusChem | 1P01JV2A-2.5g |
1-(2,5-dibromopyridin-3-yl)ethan-1-one |
2089319-23-1 | 95% | 2.5g |
$2276.00 | 2023-12-19 |
1-(2,5-dibromopyridin-3-yl)ethan-1-one 関連文献
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1. Carambola-shaped LiFePO4/C nanocomposites: directing synthesis and enhanced Li storage properties†Xueliang Li,Hongchang Jin,Shuai Liu,Sen Xin,Yu Meng,Jiejie Chen J. Mater. Chem. A, 2015,3, 116-120
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Wenwen Chai,Fan Yang,Weihao Yin,Shunzhang You,Ke Wang,Wenkai Ye,Yichuan Rui,Bohejin Tang Dalton Trans., 2019,48, 1906-1914
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David T. Carey,Francis S. Mair,Robin G. Pritchard,John E. Warren,Rebecca J. Woods Dalton Trans., 2003, 3792-3798
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Kasper Hald,Poul Jørgensen Phys. Chem. Chem. Phys., 2002,4, 5221-5226
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Fabiana Subrizi,Dragana Dobrijevic,Helen C. Hailes,John M. Ward Org. Biomol. Chem., 2021,19, 6493-6500
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Shamseer Kulangara Kandi,Sunny Manohar,Christian E. Vélez Gerena,Beatriz Zayas,Sanjay V. Malhotra,Diwan S. Rawat New J. Chem., 2015,39, 224-234
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David Balcells,Christophe Raynaud,Robert H. Crabtree,Odile Eisenstein Chem. Commun., 2009, 1772-1774
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Shuai Chen,Yuelong Xin,Yiyang Zhou,Feng Zhang,Yurong Ma,Henghui Zhou,Limin Qi J. Mater. Chem. A, 2014,2, 15582-15589
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Ashokanand Vimalanandan,George Polymeros,Angel A. Topalov,Michael Rohwerder Phys. Chem. Chem. Phys., 2017,19, 17019-17027
1-(2,5-dibromopyridin-3-yl)ethan-1-oneに関する追加情報
Introduction to 1-(2,5-Dibromopyridin-3-Yl)Ethan-1-One (CAS No. 2089319-23-1)
The compound 1-(2,5-dibromopyridin-3-yl)ethan-1-one, with the CAS registry number 2089319-23-1, is a highly specialized organic molecule that has garnered significant attention in the fields of organic chemistry and materials science. This compound is characterized by its unique structure, which includes a pyridine ring substituted with two bromine atoms at the 2 and 5 positions, and a ketone group attached at the 3 position. The combination of these functional groups imparts distinctive chemical properties that make this compound a valuable tool in various research and industrial applications.
Recent advancements in synthetic chemistry have enabled the precise synthesis of this compound through a variety of methodologies. One notable approach involves the use of palladium-catalyzed cross-coupling reactions, which allow for the efficient formation of the carbon-bromine bonds. These methods have been optimized to achieve high yields and selectivity, making the synthesis of 1-(2,5-dibromopyridin-3-yl)ethan-1-one both scalable and cost-effective. The ability to synthesize this compound in large quantities has further enhanced its utility in research settings.
The chemical properties of 1-(2,5-dibromopyridin-3-yl)ethan-1-one are heavily influenced by its functional groups. The pyridine ring is inherently aromatic and provides stability to the molecule. The presence of two bromine atoms at specific positions introduces electron-withdrawing effects, which can significantly influence the reactivity of the compound in various chemical reactions. Additionally, the ketone group at the 3 position introduces electrophilic character to the molecule, making it a potential candidate for nucleophilic attacks or other carbonyl chemistry reactions.
Recent studies have highlighted the potential applications of this compound in drug discovery and development. The unique combination of functional groups makes it an ideal candidate for exploring new therapeutic agents. For instance, researchers have investigated its ability to act as a kinase inhibitor or a modulator of certain cellular pathways. These studies have demonstrated promising results, suggesting that this compound could serve as a lead molecule for developing novel drugs targeting specific diseases such as cancer or inflammatory disorders.
In addition to its role in drug discovery, 1-(2,5-dibromopyridin-3-yl)ethan-1-one has also found applications in materials science. Its ability to undergo various types of polymerization reactions has led to its use in synthesizing advanced materials with tailored properties. For example, researchers have explored its potential as a building block for constructing stimuli-responsive polymers or high-performance coatings. These applications underscore the versatility of this compound across multiple disciplines.
The latest research on this compound has also focused on understanding its environmental impact and biodegradability. As concerns about sustainability and eco-friendliness continue to grow, it is crucial to evaluate whether such compounds can be safely integrated into industrial processes without causing harm to the environment. Preliminary studies suggest that under certain conditions, this compound can undergo biodegradation; however, further research is needed to fully understand its environmental fate and develop strategies for minimizing its ecological footprint.
In conclusion, 1-(2,5-dibromopyridin-3-Yl)Ethan-1-One (CAS No. 2089319-23-1) is a versatile and intriguing compound with a wide range of potential applications in organic chemistry, drug discovery, and materials science. Its unique structure and functional groups make it an invaluable tool for researchers seeking to explore new chemical reactions or develop innovative materials. As ongoing research continues to uncover new insights into its properties and applications, this compound is poised to play an increasingly important role in advancing scientific knowledge and technological innovation.
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